Product packaging for Sanguinarine sulfate(Cat. No.:CAS No. 8006-58-4)

Sanguinarine sulfate

Cat. No.: B000036
CAS No.: 8006-58-4
M. Wt: 429.4 g/mol
InChI Key: VDZBWCCJLPCEQQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sanguinarine sulfate is the sulfate salt of sanguinarine, a benzophenanthridine alkaloid derived from plants such as Macleaya cordata and Sanguinaria canadensis . This compound is provided as a high-purity reagent for research applications only and is a valuable tool for investigating a diverse range of biological mechanisms. Key Research Applications and Value: Oncology Research: Sanguinarine exhibits potent and selective anti-cancer activity. Studies demonstrate it can inhibit prostate cancer tumor growth by targeting and degrading the survivin protein via the ubiquitin-proteasome system, leading to apoptosis. It has also been shown to sensitize cancer cells to chemotherapeutic agents like paclitaxel, offering a potential strategy for overcoming drug resistance . Microbiology and Antifungal Research: This compound possesses broad antimicrobial properties. It exhibits potent antifungal activity against pathogens like Candida albicans by disrupting cell membranes and inhibiting ergosterol synthesis, a key component of the fungal cell membrane . Furthermore, sanguinarine acts synergistically with aminoglycoside antibiotics, enhancing their killing efficacy against multidrug-resistant bacterial pathogens such as Escherichia coli and Pseudomonas aeruginosa by promoting antibiotic uptake and boosting intracellular reactive oxygen species (ROS) . Anti-inflammatory and Analgesic Studies: Research indicates that sanguinarine, in combination with related alkaloids, offers significant analgesic and anti-inflammatory effects in model systems, reducing pain response and the secretion of pro-inflammatory markers like TNFα, without the gastrotoxicity associated with some standard anti-inflammatory drugs . Agricultural and Plant Science Research: Sanguinarine and its derivatives also show promise as lead compounds for developing botanical fungicides, demonstrating efficacy against various phytopathogens . Disclaimer: This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15NO8S B000036 Sanguinarine sulfate CAS No. 8006-58-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hydrogen sulfate;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14NO4.H2O4S/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;1-5(2,3)4/h2-8H,9-10H2,1H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZBWCCJLPCEQQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50230057
Record name Sanguinarine, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8006-58-4
Record name Sanguinarine, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sanguinarine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sanguinarine, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50230057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Pathway Details

Research indicates that this compound can be synthesized via sulfonation of sanguinarine or its precursors. For example, in patent CN105494380A, sanguinarine is reacted with sulfuric acid under controlled conditions to generate the sulfate salt. The process involves:

Step Reaction Conditions Product
1 Sanguinarine + sulfuric acid Mild heating, controlled pH This compound

The reaction mechanism involves electrophilic sulfonation of the alkaloid, forming the sulfate salt, which is then purified through recrystallization.

Biosynthetic Production in Microorganisms

Advances in metabolic engineering have enabled biosynthesis of this compound in microbial systems such as yeast. This method involves:

  • Genetic Engineering: Introducing plant biosynthetic genes into yeast strains.
  • Fermentation: Cultivating engineered yeast under optimized conditions to produce sanguinarine.
  • In Situ Sulfation: Enzymatic sulfation occurs within the microbial host, yielding this compound directly.

Research by Zhang et al. (2024) demonstrates the biosynthesis of sanguinarine in engineered yeast, achieving titers up to 448.64 mg/L, with potential for scalable production of the sulfate form through enzymatic sulfotransferases.

Purification and Conversion to Sulfate

Regardless of the initial synthesis or extraction method, converting sanguinarine into its sulfate salt involves:

  • Reaction with Sulfuric Acid: Under controlled temperature and pH, sanguinarine reacts with sulfuric acid to form this compound.
  • Precipitation: The sulfate salt precipitates out of solution upon reaching supersaturation.
  • Filtration and Drying: The precipitate is filtered, washed, and dried under vacuum to obtain pure this compound.

This process ensures high purity and is adaptable for large-scale manufacturing.

Data Tables Summarizing Preparation Methods

Method Source/Precursor Key Steps Advantages Limitations
Plant Extraction Macleaya cordata, Sanguinaria canadensis Powder → Solvent extraction → Acid-base purification Natural, minimal chemical reagents Low yield, variability
Chemical Synthesis Protopine, sanguinarine chloride Oxidation, methylation, sulfonation Scalable, controlled conditions Requires chemical reagents, purification steps
Biosynthesis Engineered yeast Gene insertion → Fermentation → Enzymatic sulfation Sustainable, scalable Complex genetic engineering, regulatory hurdles

Research Findings and Notes

  • Extraction efficiency varies depending on plant material and solvent used. Optimization of solvent polarity and extraction time improves yield.
  • Chemical synthesis pathways are well-established, with sulfonation being the critical step for sulfate formation.
  • Biosynthetic approaches are emerging, with recent studies demonstrating the feasibility of microbial production of sanguinarine and its derivatives, including sulfate forms, through metabolic pathway engineering.

Chemical Reactions Analysis

Redox Reactions Involving the Iminium Bond

The iminium bond (C=N⁺) in sanguinarine sulfate governs its redox behavior:

Reduction

  • Undergoes NADH/NADPH-dependent reduction to form dihydrosanguinarine , a less toxic metabolite .
  • Demonstrated in enzymatic systems, this reaction involves hydride transfer to the iminium carbon .

Oxidation

  • Dihydrosanguinarine re-oxidizes to sanguinarine under aerobic conditions, mediated by dihydrobenzophenanthridine oxidase .
  • Blue light (455 nm) accelerates oxidation via singlet oxygen generation .
Reaction Type Conditions Product Biological Relevance
ReductionNADH/NADPH, pH 7.4DihydrosanguinarineDetoxification pathway
OxidationO₂, light (455 nm)SanguinarineReactivation in alkaline environments

pH-Dependent Structural Equilibrium

This compound exists in two pH-dependent forms:

  • Iminium form (protonated) : Predominant at acidic pH, positively charged, and membrane-permeable .
  • Alkanolamine form (deprotonated) : Neutral at physiological pH, forms stable complexes with biomolecules .

This equilibrium affects its reactivity:

  • The iminium form participates in redox reactions and thiol adduct formation .
  • The alkanolamine form intercalates DNA, disrupting replication and transcription .

DNA Binding

  • Intercalation : The planar alkanolamine form inserts between DNA base pairs, stabilizing double-stranded structures .
  • Binding affinity : Stronger for GC-rich sequences (ΔG = -8.2 kcal/mol) .

Consequences :

  • Inhibits topoisomerase II and induces DNA damage .
  • Explains antiproliferative effects in cancer cells .

Thiol Adduct Formation

  • Nucleophilic attack by cysteine residues forms sanguinarine-thiol conjugates in proteins .
  • Critical for inhibiting enzymes like Na⁺/K⁺-ATPase and cytochrome P450 .

Biosynthetic Modifications

Key enzymatic steps in sanguinarine biosynthesis:

Enzyme Reaction Product
Berberine bridge enzyme (BBE)Converts reticuline to scoulerineCommitment step
Dihydrobenzophenanthridine oxidaseOxidizes dihydrosanguinarine to sanguinarineFinal biosynthetic step

Recent advances in synthetic biology enabled complete biosynthesis in engineered yeast using temperature-responsive intein systems .

Reactive Oxygen Species (ROS) Generation

  • At high concentrations, sanguinarine induces ROS (e.g., O₂⁻, H₂O₂) in bacterial and mammalian cells .
  • Mechanism : Disrupts mitochondrial electron transport, leading to oxidative stress .
  • Impact : Causes lipid peroxidation, protein denaturation, and apoptosis .

Metabolic Stability and Detoxification

  • Hepatic metabolism : Glucuronidation and sulfation reduce toxicity .
  • Excretion : Primarily renal, with a plasma half-life of 4.2 hours in rodents .

Scientific Research Applications

Antimicrobial Properties

Sanguinarine sulfate exhibits significant antimicrobial activity against various pathogens. Research indicates that it can enhance the effectiveness of aminoglycoside antibiotics, particularly against multi-drug resistant Gram-negative bacteria such as E. coli, Acinetobacter baumannii, and Klebsiella pneumoniae. In vitro studies have shown that the combination of sanguinarine with aminoglycosides leads to increased intracellular reactive oxygen species (ROS) levels, promoting the elimination of persister cells and biofilm formations .

Case Study: Synergistic Effects with Aminoglycosides

  • Objective : To evaluate the synergistic effects of sanguinarine with aminoglycosides.
  • Findings : The combination resulted in enhanced bacterial uptake of sanguinarine and improved efficacy against biofilms.
  • : this compound may reduce the required dosages of aminoglycosides in clinical settings, potentially minimizing side effects .

Anticancer Activity

This compound has been extensively studied for its anticancer properties across various cancer types. It has demonstrated antiproliferative effects on numerous cancer cell lines, including prostate, breast, and colorectal cancers.

In Vitro and In Vivo Studies

  • Prostate Cancer : Sanguinarine was identified as an inhibitor of survivin, a protein associated with cancer progression. It induced apoptosis in prostate cancer cells while sparing normal cells .
  • Colorectal Cancer : In a rat model, sanguinarine exhibited a dose-dependent inhibition of tumor growth and enhanced apoptosis .
Cancer Type Effect Observed Study Reference
ProstateInhibition of survivin; apoptosis induction
ColorectalDose-dependent tumor growth inhibition
MelanomaSignificant reduction in tumor size

Anti-inflammatory Effects

This compound also possesses anti-inflammatory properties. Studies have shown its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways. This suggests potential applications in treating chronic inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

  • Model : LPS-induced endotoxin shock in mice.
  • Outcome : Sanguinarine showed significant anti-inflammatory effects when administered via lipid nanoparticles.
  • Implication : This delivery method enhances bioavailability and reduces systemic toxicity .

Angiogenesis Inhibition

Research indicates that this compound can inhibit angiogenesis, a critical factor in tumor growth and metastasis. It affects endothelial cell proliferation and migration through modulation of key signaling pathways.

Safety and Toxicology Considerations

While sanguinarine exhibits promising therapeutic effects, its potential carcinogenicity must be addressed. Studies suggest that structural modifications may enhance its safety profile without compromising efficacy . Further pharmacokinetic studies are essential to evaluate its safety in clinical applications.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Comparative Enzyme Inhibition Profiles
Compound Target Enzyme Kd (µM) IC₅₀ (µM) Reference
This compound AfSidA (flavin monooxygenase) 110 ± 13 500 ± 90
Berberine DNA topoisomerase I 12.5*
Chelerythrine Protein kinase C 0.7

*Values approximated from correlation studies in NCI cell lines .

Table 3: In Vivo Efficacy in Disease Models
Compound Disease Model Effective Dose Outcome Reference
This compound Ovariectomy-induced osteoporosis (mice) 10 mg/kg/day 50% reduction in bone loss
Berberine Diabetic mice 100 mg/kg/day 30% reduction in blood glucose

Biological Activity

Sanguinarine sulfate is a potent alkaloid derived from the plant Sanguinaria canadensis . It exhibits a wide range of biological activities, including antimicrobial , antitumor , anti-inflammatory , and antioxidant properties. This article delves into the biological activity of this compound, supported by various studies, case analyses, and detailed research findings.

This compound's biological effects are mediated through several mechanisms:

  • Induction of Apoptosis : Sanguinarine has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. This occurs via depletion of glutathione, downregulation of anti-apoptotic proteins such as Bcl-2, and activation of caspases .
  • Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor weight and volume in animal models. For instance, treatment with sanguinarine in a DU145 prostate cancer xenograft model resulted in a marked decrease in tumor size and survivin protein expression, which is crucial for cancer cell survival .
  • Regulation of Energy Metabolism : Recent research highlights sanguinarine's role in targeting the PKM2/β-catenin signaling pathway, leading to impaired aerobic glycolysis and mitochondrial bioenergetics in hepatocellular carcinoma (HCC) cells. This disruption results in energy deficits and promotes necroptosis, a form of programmed cell death .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntimicrobialExhibits inhibitory effects against various bacteria and fungi.
AntitumorInduces apoptosis and inhibits proliferation in cancer cells; effective against prostate cancer.
Anti-inflammatoryReduces inflammation by modulating key signaling pathways (e.g., Nrf2).
AntioxidantProtects against oxidative stress by enhancing antioxidant defenses.

Prostate Cancer Treatment

A study conducted on DU145 human prostate cancer cells demonstrated that this compound not only inhibited cell growth but also sensitized these cells to paclitaxel, a common chemotherapeutic agent. The treatment resulted in a significant reduction in tumor weight and survivin levels, suggesting that sanguinarine may enhance the efficacy of existing cancer therapies .

Hepatocellular Carcinoma (HCC)

In another study focusing on HCC, sanguinarine was found to inhibit tumor proliferation and metastasis while inducing necroptosis through its interaction with PKM2. This interaction diminished the aerobic glycolysis rate and disrupted mitochondrial function, highlighting its potential as a therapeutic agent for liver cancer .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that it follows a two-compartment model with rapid distribution and prolonged elimination half-lives. This profile suggests that while this compound can quickly reach target tissues, its effects can last over extended periods .

Q & A

Q. What experimental models are most appropriate for studying sanguinarine sulfate’s pro-apoptotic mechanisms in vitro?

Methodological Answer: Use human lens epithelial cells (HLEs) or cancer cell lines (e.g., HeLa) to assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye). Validate findings with caspase-3/7 activity assays and Western blotting for cleaved PARP and Bcl-2 family proteins . Include ROS scavengers (e.g., NAC) to isolate oxidative stress contributions .

Q. How should researchers standardize dosing protocols for this compound to ensure reproducibility?

Methodological Answer: Conduct dose-response curves (0.1–10 μM range) over 24–72 hours, accounting for cell-type-specific toxicity. Use solvent controls (e.g., DMSO ≤0.1%) to avoid confounding effects. Document purity (HPLC ≥95%) and storage conditions (lyophilized at -80°C) to ensure stability .

Q. What are the primary biochemical pathways targeted by this compound?

Methodological Answer: Focus on ROS-mediated mitochondrial apoptosis (e.g., cytochrome c release) and MAPK signaling (phospho-JNK/p38 quantification). Cross-validate with inhibitors (e.g., SP600125 for JNK) to confirm pathway specificity .

Advanced Research Questions

Q. How can contradictory findings on this compound’s ROS modulation be resolved?

Methodological Answer: Discrepancies may arise from cell-type variability or assay conditions. Use standardized ROS probes (DCFH-DA) with concurrent viability assays. Compare results across multiple models (e.g., normal vs. transformed cells) and publish raw data for meta-analysis .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Methodological Answer: Employ nanoparticle encapsulation (e.g., PLGA) to enhance solubility and reduce off-target effects. Validate pharmacokinetics via LC-MS/MS in plasma/tissue homogenates. Monitor toxicity markers (ALT/AST, creatinine) in rodent models .

Q. How should researchers address gaps in understanding this compound’s off-target effects?

Methodological Answer: Perform kinome-wide profiling or CRISPR-Cas9 screens to identify secondary targets. Integrate transcriptomic data (RNA-seq) with pathway analysis tools (IPA, DAVID) to map signaling crosstalk .

Data Interpretation and Reporting

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc corrections (Tukey’s test) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Q. How can conflicting results in MAPK pathway activation be reconciled across studies?

Methodological Answer: Standardize phospho-antibody validation (e.g., peptide blocking assays) and normalize to total protein levels. Consider temporal dynamics (e.g., transient vs. sustained phosphorylation) and cross-talk with PI3K/AKT pathways .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical reporting of this compound’s cytotoxic effects?

Methodological Answer: Adhere to ARRIVE guidelines for preclinical studies. Disclose all experimental variables (e.g., serum concentration, passage number) and archive raw data in repositories like Figshare or Zenodo .

Q. How can researchers mitigate bias in mechanistic studies of this compound?

Methodological Answer: Blind analysts to treatment groups during data collection. Pre-register hypotheses (e.g., on Open Science Framework) and include negative controls (e.g., inactive analogs) to validate specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sanguinarine sulfate
Reactant of Route 2
Sanguinarine sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.